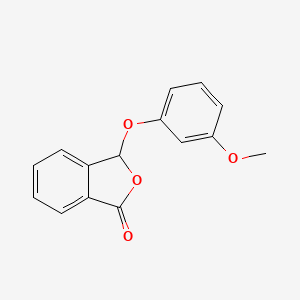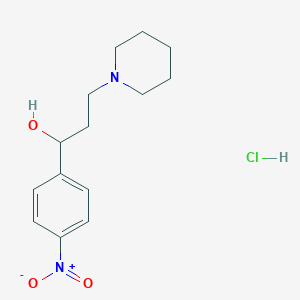
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride is a chemical compound that features a nitrophenyl group attached to a piperidine ring via a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride typically involves the reaction of 4-nitrobenzaldehyde with piperidine and a suitable reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or recrystallization
Isolation: Filtration and drying
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde
Reduction: Reduction of the nitro group to an amine
Substitution: Nucleophilic substitution reactions at the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-one
Reduction: 1-(4-Aminophenyl)-3-piperidin-1-ylpropan-1-OL
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Nitrophenyl)-2-piperidin-1-ylethan-1-OL hydrochloride
- 1-(4-Nitrophenyl)-3-morpholin-1-ylpropan-1-OL hydrochloride
- 1-(4-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-OL hydrochloride
Uniqueness
1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential for interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
5424-61-3 |
|---|---|
Molekularformel |
C14H21ClN2O3 |
Molekulargewicht |
300.78 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-14(8-11-15-9-2-1-3-10-15)12-4-6-13(7-5-12)16(18)19;/h4-7,14,17H,1-3,8-11H2;1H |
InChI-Schlüssel |
WZIGSNBUNVZOMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



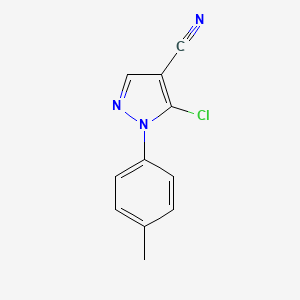
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
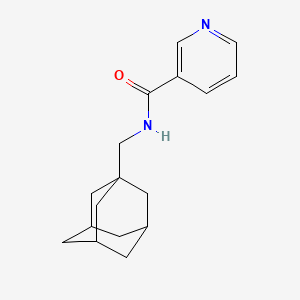


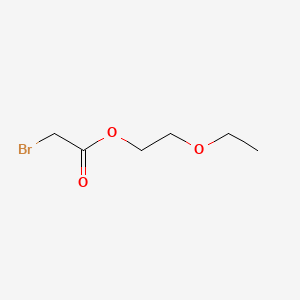


![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
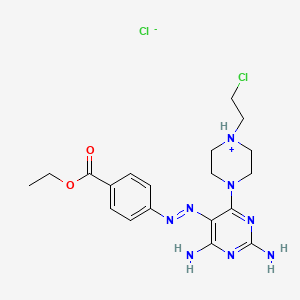
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
